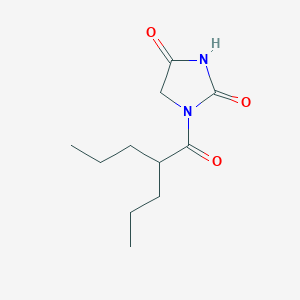
Hydantoin, 1-(2-propylvaleryl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 1-(2-propylvaleryl)- is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is synthesized through a specific method and has been found to have potential applications in the field of medicine.
作用機序
The mechanism of action of hydantoin, 1-(2-propylvaleryl)- is not fully understood. However, studies have suggested that it may act by modulating the activity of ion channels, particularly voltage-gated sodium channels. This modulation can lead to the inhibition of neuronal excitability, which may explain its anticonvulsant properties. Hydantoin, 1-(2-propylvaleryl)- has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Hydantoin, 1-(2-propylvaleryl)- has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in macrophages and microglia. It can also reduce the expression of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Hydantoin, 1-(2-propylvaleryl)- has also been shown to reduce seizure activity in animal models and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using hydantoin, 1-(2-propylvaleryl)- in lab experiments is its potential anti-inflammatory, anticonvulsant, and antitumor properties. It can be used to study the mechanisms of these effects and to develop new drugs that target these pathways. However, one limitation of using hydantoin, 1-(2-propylvaleryl)- is its potential toxicity. Studies have shown that it can cause liver and kidney damage in high doses, which may limit its use in certain experiments.
将来の方向性
For research include studying its potential use in the treatment of inflammatory diseases, epilepsy, and cancer, as well as understanding its mechanism of action and developing new drugs that target this pathway.
合成法
Hydantoin, 1-(2-propylvaleryl)- is synthesized through a multi-step process that involves the reaction of propylamine with valeryl chloride to form 2-propylvaleronitrile. This intermediate is then reacted with potassium cyanide to form 2-propylvaleronitrile, which is further reacted with hydrazine hydrate to form hydantoin, 1-(2-propylvaleryl)-.
科学的研究の応用
Hydantoin, 1-(2-propylvaleryl)- has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and antitumor properties. Studies have shown that hydantoin, 1-(2-propylvaleryl)- can inhibit the production of pro-inflammatory cytokines, reduce seizure activity, and induce apoptosis in cancer cells.
特性
CAS番号 |
101564-72-1 |
|---|---|
製品名 |
Hydantoin, 1-(2-propylvaleryl)- |
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
1-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-8(6-4-2)10(15)13-7-9(14)12-11(13)16/h8H,3-7H2,1-2H3,(H,12,14,16) |
InChIキー |
QMIKQDZKBPDEAU-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
正規SMILES |
CCCC(CCC)C(=O)N1CC(=O)NC1=O |
その他のCAS番号 |
101564-72-1 |
同義語 |
Hydantoin, 1-(2-propylvaleryl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



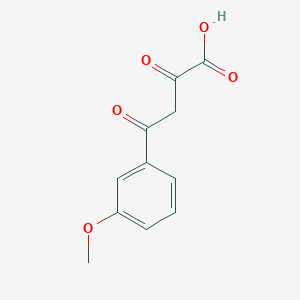
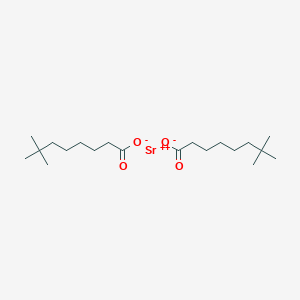
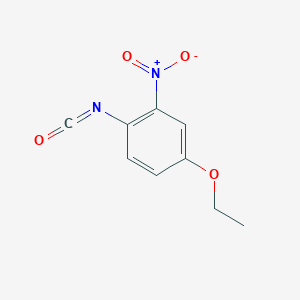
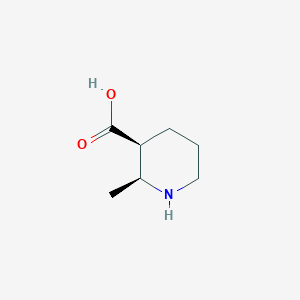
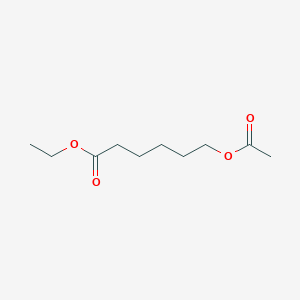
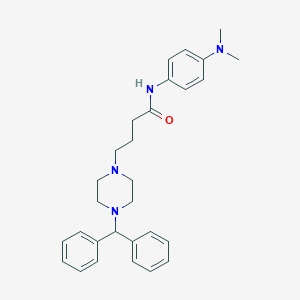
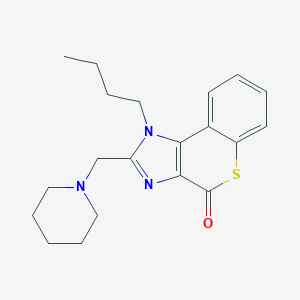
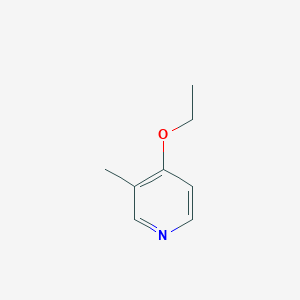

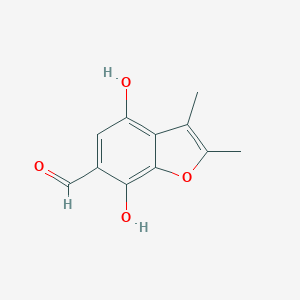
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

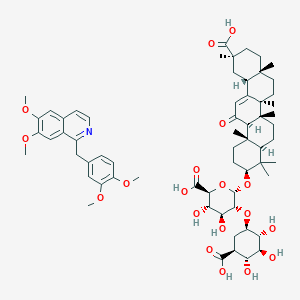
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)